11-Bromo-1,1-diethoxyundecane
Description
11-Bromo-1,1-diethoxyundecane (hypothetical structure inferred from nomenclature) is a brominated alkane derivative with a bromine atom at the 11th carbon and two ethoxy (-OCH₂CH₃) groups at the 1st carbon. The ethoxy groups likely enhance solubility in organic solvents and alter reactivity compared to simpler bromoalkanes. This compound may serve as a precursor in organic synthesis, particularly in cross-coupling reactions or as a protected alcohol intermediate.
Properties
CAS No. |
816467-98-8 |
|---|---|
Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
11-bromo-1,1-diethoxyundecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(18-4-2)13-11-9-7-5-6-8-10-12-14-16/h15H,3-14H2,1-2H3 |
InChI Key |
MZXFDYQAESWWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCCCCCCBr)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 11-Bromo-1,1-diethoxyundecane with analogous brominated undecane derivatives:
Key Observations :
- This compound is heavier than simpler bromoalkanes due to the ethoxy groups. Its ether functionalities may reduce polarity compared to hydroxyl-containing analogues like 11-Bromo-1-undecanol.
- The terminal alkene in 11-Bromo-1-undecene () introduces reactivity for polymerization or addition reactions, unlike the saturated backbone of the diethoxy compound.
Physical Properties
Boiling points, solubility, and phase behavior are critical for industrial applications:
Key Observations :
- 1-Bromoundecane () has a well-defined boiling point (~138–142°C), typical for linear bromoalkanes. The diethoxy derivative may have a higher boiling point due to increased molecular weight and ether oxygen interactions.
- The hydroxyl group in 11-Bromo-1-undecanol enhances hydrogen bonding, likely making it more water-soluble than the diethoxy analogue.
Key Observations :
- The diethoxy groups in This compound may protect the C1 position during reactions, directing substitution or elimination to the bromine at C11.
- 11-Bromo-1-undecene is prioritized in electronics for polymer dielectrics (), whereas hydroxyl or ketone derivatives () are used in pharmaceuticals or nanotechnology.
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